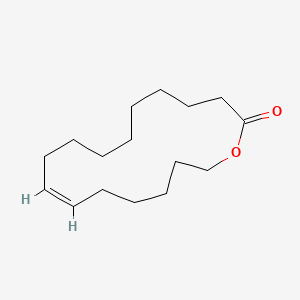
Oxacycloheptadec-11-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacycloheptadec-11-en-2-one is a chemical compound with the molecular formula C16H28O2. It is a lactone, specifically a macrocyclic lactone, which is known for its musky odor. This compound is often used in the fragrance industry due to its pleasant scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxacycloheptadec-11-en-2-one can be synthesized through various methods. One common method involves the cyclization of a long-chain hydroxy acid. For example, the compound can be synthesized from 16-hydroxy-7-hexadecenoic acid through a lactonization reaction. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available reagents such as trimethyl orthoformate and diacetyl oxide. These reagents help in the cyclization process, making the production more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Oxacycloheptadec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom in the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield diols.
Wissenschaftliche Forschungsanwendungen
Oxacycloheptadec-11-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and macrocyclic ring formation.
Biology: The compound’s musky odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new fragrance-based therapies.
Wirkmechanismus
The mechanism by which oxacycloheptadec-11-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s structure plays a crucial role in its olfactory activity .
Vergleich Mit ähnlichen Verbindungen
Oxacycloheptadec-11-en-2-one is similar to other macrocyclic lactones such as oxacycloheptadec-8-en-2-one and oxacycloheptadec-10-en-2-one. These compounds share a similar ring structure and musky odor but differ in the position of the double bond within the ring. This difference in structure can lead to variations in their olfactory properties and chemical reactivity .
List of Similar Compounds
- Oxacycloheptadec-8-en-2-one
- Oxacycloheptadec-10-en-2-one
- Ambrettolide
- Musk ambrette
Eigenschaften
CAS-Nummer |
36508-31-3 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
(11Z)-1-oxacycloheptadec-11-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h3,5H,1-2,4,6-15H2/b5-3- |
InChI-Schlüssel |
MJBVGUVEKHRPDM-HYXAFXHYSA-N |
Isomerische SMILES |
C1CCCCC(=O)OCCCCC/C=C\CCC1 |
Kanonische SMILES |
C1CCCCC(=O)OCCCCCC=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



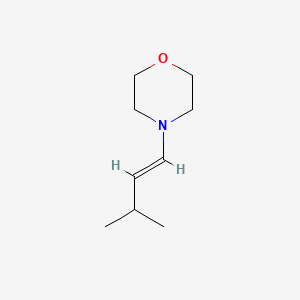
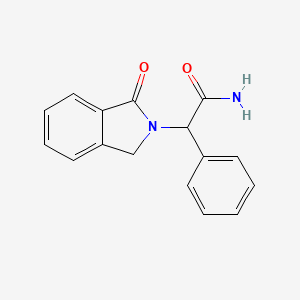
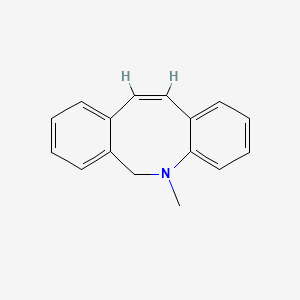

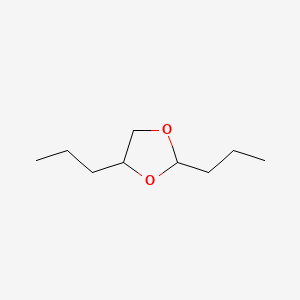
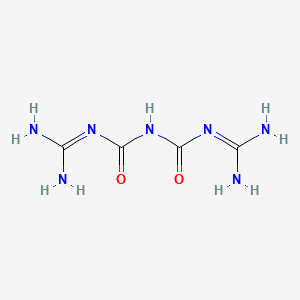
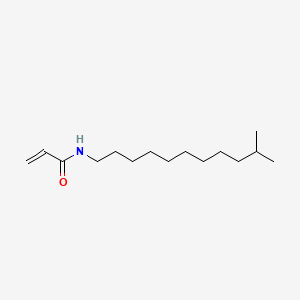

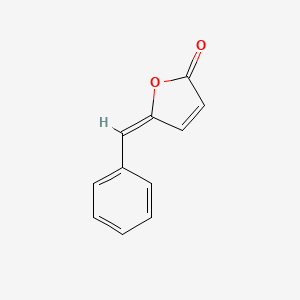
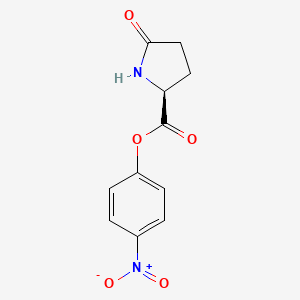
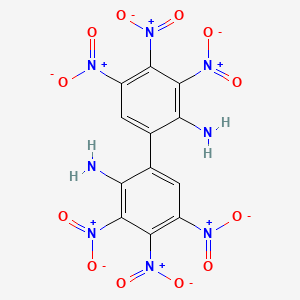
![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)

